N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a benzene ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate cellular processes through its binding interactions.
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(4-chlorophenyl)benzene-1,2-dicarboxamide: Similar structure but with chlorine atoms at different positions.
N1,N2-bis(2-fluorophenyl)benzene-1,2-dicarboxamide: Fluorine atoms instead of chlorine.
N1,N2-bis(2-bromophenyl)benzene-1,2-dicarboxamide: Bromine atoms instead of chlorine.
Uniqueness
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H14Cl2N2O2 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
1-N,2-N-bis(2-chlorophenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-3-5-11-17(15)23-19(25)13-7-1-2-8-14(13)20(26)24-18-12-6-4-10-16(18)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
HPYLAMYCKNPMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.